molecular formula C28H34N2O3 B11672535 11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11672535
M. Wt: 446.6 g/mol
InChI Key: WYVIQTDQUKLAOC-UHFFFAOYSA-N
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Description

11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a dimethyl group, and a propanoyl group attached to a hexahydro-dibenzo-diazepin core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the microwave-assisted synthesis, which is catalyzed by silica-supported fluoroboric acid. This method has been shown to be efficient, providing good yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, utilizing continuous flow reactors to ensure consistent and high-yield production. The use of silica-supported fluoroboric acid as a catalyst is advantageous due to its reusability and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on the GABA_A receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its specific substitution pattern, which imparts unique pharmacological properties. The presence of the butoxyphenyl and propanoyl groups contributes to its distinct anxiolytic and antioxidant activities .

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

6-(3-butoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H34N2O3/c1-5-7-15-33-20-12-10-11-19(16-20)27-26-22(17-28(3,4)18-24(26)31)29-21-13-8-9-14-23(21)30(27)25(32)6-2/h8-14,16,27,29H,5-7,15,17-18H2,1-4H3

InChI Key

WYVIQTDQUKLAOC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CC

Origin of Product

United States

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